4-Chlorophthalic acid

Overview

Description

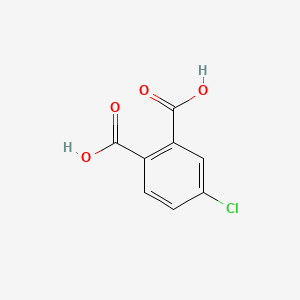

4-Chlorophthalic acid (C₈H₅ClO₄; IUPAC name: 4-Chloro-1,2-benzenedicarboxylic acid) is a chlorinated derivative of phthalic acid, characterized by a chlorine substituent at the 4-position of the benzene ring and two carboxylic acid groups at the 1- and 2-positions. It has a molecular weight of 200.574 g/mol and exists as a white to pale yellow crystalline solid with a purity of 95% . Key identifiers include ChemSpider ID 6698, Beilstein 1874378, and EINECS 201-886-2. Its applications span agrochemicals (e.g., herbicide intermediates), polymer synthesis, and pharmaceuticals .

The compound is synthesized via chlorination of phthalic anhydride under controlled conditions, often involving sodium hydroxide and polar solvents, followed by acidification . Its monosodium salt and anhydride derivatives are critical intermediates in industrial processes, with optimized preparation methods achieving high conversion rates and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophthalic acid can be synthesized through several methods. One common approach involves the chlorination of phthalic anhydride. This process typically requires the use of chlorine gas and a catalyst under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, this compound is often produced by the Diels-Alder reaction of maleic anhydride with chloroprene, followed by aromatization using liquid bromine. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophthalic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form more complex structures, such as anhydrides

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Major Products Formed:

Substitution: 4-Hydroxyphthalic acid.

Reduction: 4-Chlorobenzyl alcohol.

Oxidation: 4-Chlorophthalic anhydride

Scientific Research Applications

Synthesis and Production

4-Chlorophthalic acid is typically produced by chlorinating phthalic acid in an aqueous medium in the presence of caustic alkali . A common method involves using a caustic alkali aqueous solution, with chlorine dissolved within, as a bed solution, and then supplying chlorine gas to initiate the reaction . Another method involves the chlorination of phthalic anhydride in a caustic aqueous solution to prepare the alkali salt of this compound . A method for producing this compound involves the sequential supply of caustic alkali to maintain the pH within a range of 4 to 5.7 in the reaction system .

Industrial Applications

- Heat-Resistant Resins and Resin Plasticizers this compound can be converted into biphenyltetracarboxylic acid through dehalogenation and dimerization, which is useful as a raw material for heat-resistant resins and resin plasticizers .

- Copper Phthalocyanine Pigments The copper (II) salt of this compound serves as an intermediate in the preparation of chlorine-containing copper phthalocyanine pigment . The alkali salt of this compound, obtained from the chlorination of phthalic anhydride, is used in the phthalocyanine synthesis reaction medium .

Environmental Stability

Mechanism of Action

The mechanism of action of 4-Chlorophthalic acid involves its interaction with various molecular targets. In chemical reactions, the chlorine atom and carboxylic acid groups play crucial roles in determining the reactivity and selectivity of the compound. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Structural and Positional Isomers

3-Chlorophthalic Acid

- Structure : Chlorine at the 3-position of the benzene ring.

- Solubility : Exhibits lower water solubility compared to the 4-chloro isomer. For example, at 298 K, 3-chlorophthalic acid has a solubility of 1.86–186.4 mg/L, whereas 4-chlorophthalic acid ranges from 1.41–141.0 mg/L .

- Reactivity : Bacterial decarboxylation by Bacillus sp. converts 3-chlorophthalic acid to 2-fluorobenzoic acid, unlike the 4-chloro isomer, which yields 3-chlorobenzoic acid .

- Analytical Differentiation : HPLC methods using Luna-C18 columns can distinguish these isomers via retention times and esterification behavior .

4-Chloroisophthalic Acid

- Structure : Carboxylic acid groups at the 1- and 3-positions, with chlorine at the 4-position.

- Applications : Primarily used in high-performance polymers and metal-organic frameworks (MOFs) due to its meta-substitution pattern, which influences polymer chain packing .

Halogenated Derivatives

4-Bromophthalic Acid

- Synthesis : Prepared similarly via bromination of phthalic anhydride.

- Polymer Chemistry : Used in polyetherimide synthesis, where bromine’s larger atomic radius enhances thermal stability compared to chlorine-substituted analogs .

4-Nitrophthalic Acid

- Reactivity: The nitro group (-NO₂) increases electrophilicity, making it a precursor for dyes and explosives. Unlike this compound, nitro derivatives exhibit strong intermolecular hydrogen bonding and π-π stacking in crystal structures .

- Toxicity: Limited ecotoxicological data available, contrasting with this compound’s identification as an adsorbable organic halogen (AOX) pollutant in dye industry wastewater .

Physicochemical Properties

Biological Activity

4-Chlorophthalic acid (C8H5ClO4) is a chlorinated derivative of phthalic acid, which has garnered attention in various fields due to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized through the chlorination of phthalic acid in an aqueous medium, typically using caustic alkali to maintain a specific pH range during the reaction. This compound can be transformed into biphenyltetracarboxylic acid, which is useful as a raw material for heat-resistant resins and plasticizers .

Antimicrobial Activity

Research has indicated that various chlorinated phthalic acids exhibit significant antimicrobial properties. A study focusing on the metabolic pathways of phthalic acids by Pseudomonas testosteroni demonstrated that chlorinated derivatives, including this compound, can be utilized by certain bacteria, suggesting potential applications in bioremediation .

Table 1: Antimicrobial Activity of Chlorinated Phthalic Acids

| Compound | Microorganism Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| 3-Chlorophthalic Acid | Staphylococcus aureus | 18 | |

| 2-Chlorophthalic Acid | Candida albicans | 12 |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that it exhibits cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating effective growth inhibition.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Chlorinated phthalates can inhibit key enzymes involved in cellular metabolism.

- Induction of Apoptosis : Studies suggest that exposure to this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a pilot study examining the antimicrobial properties of various chlorinated compounds, this compound demonstrated significant efficacy against E. coli, with a notable inhibition zone compared to non-chlorinated counterparts. This suggests its potential use as an antibacterial agent in pharmaceutical formulations . -

Case Study on Cytotoxic Effects :

A recent investigation into the cytotoxic effects of chlorinated phthalates reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. This study highlights the compound's potential as an antitumor agent .

Q & A

Basic Research Questions

Q. What are the primary physicochemical properties of 4-Chlorophthalic acid, and how are they experimentally determined?

- Answer: Key properties include molecular weight (182.56 g/mol), melting point (96°C), boiling point (290°C), and solubility in organic solvents (e.g., acetone, ethanol) and water. These are determined via differential scanning calorimetry (melting point), gas chromatography (purity), and gravimetric analysis (solubility). Spectroscopic techniques like <sup>1</sup>H/<sup>13</sup>C NMR and IR confirm structural integrity, while mass spectrometry validates molecular mass .

Q. What established methods are used to synthesize this compound, and how is product purity ensured?

- Answer: Common routes include chlorination of phthalic anhydride derivatives or hydrolysis of 4-Chlorophthalic anhydride. Synthesis protocols require strict control of reaction temperature (e.g., 80–120°C) and stoichiometric ratios of chlorinating agents. Purity is assessed via HPLC (>95% purity thresholds) and elemental analysis, with side products removed via recrystallization in solvents like toluene .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Answer: <sup>1</sup>H NMR (δ 7.5–8.5 ppm for aromatic protons) and <sup>13</sup>C NMR (δ 160–170 ppm for carbonyl groups) confirm substitution patterns. IR spectroscopy identifies anhydride C=O stretches (~1850 cm<sup>−1</sup>). Mass spectrometry (EI-MS) provides molecular ion peaks (m/z 182–184) and fragmentation patterns. X-ray crystallography resolves crystal packing for polymorph studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for this compound across solvents?

- Answer: Discrepancies arise from temperature variations (±0.5°C tolerance), solvent purity, and equilibration time. Methodologically, use controlled thermostatic baths (283.15–333.15 K) and HPLC-grade solvents. Validate measurements via the gravimetric method and compare with published datasets (e.g., Zhao et al., 2009). Statistical tools like ANOVA identify outliers in replicate trials .

Q. What strategies optimize enantiomeric purity in this compound derivatives for asymmetric synthesis?

- Answer: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic asymmetric protocols (e.g., organocatalysts) enhance enantioselectivity. Monitor reactions via chiral HPLC or polarimetry. For example, coupling 4-Chlorophthalic anhydride with L-proline derivatives achieves >90% ee under optimized conditions (0°C, THF solvent). Post-synthesis purification uses diastereomeric salt crystallization .

Q. How should experimental protocols be designed to ensure reproducibility in studies involving this compound?

- Answer: Follow guidelines for detailed methodology: specify reagent sources (e.g., Sigma-Aldrich, ≥98% purity), instrument calibration (e.g., NMR shimming), and reaction conditions (time, temperature, inert atmosphere). Include negative controls (e.g., solvent-only reactions) and validate via independent replication. Document deviations in supplementary materials .

Q. What are common analytical pitfalls in quantifying this compound via HPLC, and how are they mitigated?

- Answer: Pitfalls include column degradation (C18 phases), pH-sensitive retention times, and co-elution with impurities. Mitigation strategies: use guard columns, buffer mobile phases (pH 2.5–3.0), and gradient elution (acetonitrile/water). Validate methods with spike-recovery tests (90–110% recovery) and internal standards (e.g., phthalic-d4 acid) .

Q. How can computational chemistry complement experimental studies of this compound reactivity?

- Answer: Density functional theory (DFT) predicts electrophilic aromatic substitution sites (C-4 vs. C-5 positions). Molecular docking screens interactions with biological targets (e.g., enzyme active sites). Solvent effects are modeled via COSMO-RS. Validate computational results with kinetic experiments (e.g., Hammett plots) .

Q. Methodological Notes

- Data Contradictions: Cross-reference solubility and spectral data from peer-reviewed studies (e.g., Zhao et al., 2009 vs. Shakeel et al., 2017) to identify consensus values .

- Reproducibility: Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, including raw data deposition in repositories like Zenodo .

- Ethical Compliance: Cite primary literature for compound identification and avoid non-peer-reviewed sources per .

Properties

IUPAC Name |

4-chlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIPPHSQIBKWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045022 | |

| Record name | 4-Chlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-20-3 | |

| Record name | 4-Chlorophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7T40O3AM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.